O-(3-Methylsulfanyl-propyl)-hydroxylamine
Overview
Description
O-(3-Methylsulfanyl-propyl)-hydroxylamine (MSH) is a synthetic organic compound containing an oxygen-sulfur-nitrogen (OSN) functional group. It is a colorless liquid with a pungent odor and low volatility. MSH is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals, and is used in the production of other compounds such as nitro-olefins, nitro-alcohols and nitro-amines. MSH has also been investigated as a potential therapeutic agent for various diseases, including cancer.
Mechanism of Action
O-(3-Methylsulfanyl-propyl)-hydroxylamine has been found to act as an inhibitor of several enzymes involved in the synthesis of pro-inflammatory molecules, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). It has also been found to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB). These effects may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to reduce the expression of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
The main advantages of using O-(3-Methylsulfanyl-propyl)-hydroxylamine in laboratory experiments are its low cost and relative ease of synthesis. Additionally, it is a non-toxic compound, making it safe to handle and use in experiments. The main limitation of using this compound is its volatility, which can make it difficult to store and transport.
Future Directions
Given its potential therapeutic applications, there are many potential future directions for research on O-(3-Methylsulfanyl-propyl)-hydroxylamine. These include further investigation of its anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as its potential use in the treatment of other diseases such as Alzheimer’s and Parkinson’s. Additionally, further research is needed to explore the mechanisms of action of this compound and its potential side effects. Finally, further research is needed to investigate the potential of this compound as a drug delivery system, as well as its potential use in the synthesis of other compounds.
Scientific Research Applications
O-(3-Methylsulfanyl-propyl)-hydroxylamine has been studied extensively in the laboratory setting for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, and has been investigated as a potential treatment for various types of cancer. This compound has also been studied for its potential use in the treatment of diseases such as Alzheimer’s and Parkinson’s, as well as for its ability to reduce the risk of stroke and heart attack.
properties
IUPAC Name |
O-(3-methylsulfanylpropyl)hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-7-4-2-3-6-5/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHAJCZGHIQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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